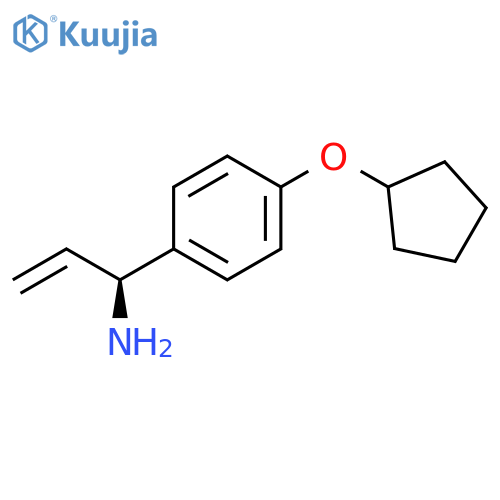

Cas no 1270068-90-0 (Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)-)

Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)- 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)-

- N16428

- (1S)-1-(4-CYCLOPENTYLOXYPHENYL)PROP-2-ENYLAMINE

- 1270068-90-0

-

- インチ: 1S/C14H19NO/c1-2-14(15)11-7-9-13(10-8-11)16-12-5-3-4-6-12/h2,7-10,12,14H,1,3-6,15H2/t14-/m0/s1

- InChIKey: JHGDXUHZXUEFIA-AWEZNQCLSA-N

- ほほえんだ: C1([C@H](C=C)N)=CC=C(OC2CCCC2)C=C1

計算された属性

- せいみつぶんしりょう: 217.146664230g/mol

- どういたいしつりょう: 217.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

- 密度みつど: 1.049±0.06 g/cm3(Predicted)

- ふってん: 346.1±30.0 °C(Predicted)

- 酸性度係数(pKa): 8.79±0.10(Predicted)

Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1844581-1g |

(1S)-1-(4-Cyclopentyloxyphenyl)prop-2-enylamine |

1270068-90-0 | 98% | 1g |

¥4645.00 | 2024-08-09 |

Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)- 関連文献

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)-に関する追加情報

Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)-: A Comprehensive Overview

Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)-, identified by its CAS number 1270068-90-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and biochemical research. The presence of a cyclopentyloxy group and an α-ethenyl moiety contributes to its distinct chemical properties, making it a subject of extensive study in synthetic organic chemistry and medicinal chemistry.

The structural configuration of Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)-, is pivotal in determining its reactivity and biological activity. The stereochemistry indicated by the (αS) designation suggests a specific spatial arrangement of atoms, which can influence its interactions with biological targets. This aspect is particularly crucial in the design of chiral drugs, where the enantiomeric form can significantly impact efficacy and safety profiles.

In recent years, there has been a growing interest in the development of novel pharmacophores that incorporate bulky aliphatic groups to enhance binding affinity and selectivity. The cyclopentyloxy substituent in this compound adds steric bulk, which can be leveraged to optimize receptor interactions. Such modifications are often employed in the design of kinase inhibitors, where precise spatial constraints are essential for inhibiting target enzymes effectively.

The α-ethenyl group introduces a double bond that can participate in various chemical reactions, including Michael additions and cross-coupling reactions. These transformations are widely utilized in synthetic chemistry to construct complex molecular architectures. The versatility of this functional group makes Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)-, a valuable intermediate in the synthesis of more intricate molecules.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy. Molecular modeling studies on Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)-, have revealed potential interactions with various protein targets. These predictions have guided experimental efforts to optimize the compound's pharmacological properties.

The compound's potential applications extend beyond drug development. It serves as a valuable tool in biochemical research, particularly in studying enzyme mechanisms and ligand-receptor interactions. The unique structural features of Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)-, make it an excellent candidate for probing the dynamics of biological systems at the molecular level.

In conclusion, Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)-, is a multifaceted compound with significant implications in pharmaceutical and biochemical research. Its structural complexity and functional diversity make it a promising candidate for further exploration. As research continues to uncover new applications for this molecule, its importance in advancing chemical biology and drug discovery is likely to grow.

1270068-90-0 (Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)-) 関連製品

- 1417793-59-9(N,N-Dimethyl-1-(thiazol-2-yl)ethanamine)

- 1514561-27-3((4-bromo-3-methylphenyl)methyl(2-ethoxyethyl)amine)

- 61078-42-0(Phenol, 4-(2,3-diphenylcyclopropyl)-)

- 2228177-87-3(methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate)

- 2309604-07-5(2-methoxy-5-{2-methyl-2-(thiophen-3-yl)propylsulfamoyl}benzamide)

- 1361919-78-9(5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine)

- 1807262-45-8(Ethyl 2-bromo-4-methylpyridine-3-acetate)

- 1335887-74-5((1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE)

- 1018163-40-0(4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-one)

- 1609395-59-6(N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride)